(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate
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Overview
Description
(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in various classes of pharmaceuticals .
Preparation Methods
The synthesis of (S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol to afford substituted piperidines . Another approach involves the use of ionic liquids as catalysts for the green synthesis of piperidine derivatives, which offers advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .
Chemical Reactions Analysis
(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways in the body. The piperidine moiety in the compound is known to interact with various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine-based compound found in plants of the Piperaceae family.
1-(Piperidin-3-yl)thymine amides: Synthetic piperidine derivatives used as inhibitors of Mycobacterium tuberculosis thymidylate kinase.
1,4-Disubstituted piperidines: Synthetic compounds with high selectivity for resistant Plasmodium falciparum, used in antimalarial research. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other piperidine derivatives .
Properties
IUPAC Name |
tert-butyl N-[(3S)-piperidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(11-7-6-8-14-9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBVMBAQADEBT-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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